![molecular formula C9H10ClNO3 B2690923 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-71-6](/img/structure/B2690923.png)
2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
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Overview
Description
2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound with the molecular formula C9H10ClNO3 It is a carbamate derivative that features a furan ring, a chloroethyl group, and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with (E)-2-(furan-2-yl)ethenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethyl isocyanate+(E)-2-(furan-2-yl)ethenylamine→2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the ethenyl group may produce 2-chloroethyl N-(2-furylethyl)carbamate.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate exhibit cytotoxic effects against cancer cell lines. The furan ring is known to enhance biological activity due to its ability to participate in electron transfer processes, potentially leading to the development of novel anticancer agents.
-
Neuroprotective Effects :
- Research has suggested that derivatives of carbamate compounds can offer neuroprotective benefits. The unique structure of this compound may contribute to reducing oxidative stress in neuronal cells, thus providing a basis for further investigation into its use for neurodegenerative diseases.
Agrochemical Applications
- Pesticide Development :
- The compound's structure suggests potential as a pesticide or herbicide. The chloroethyl group can enhance lipophilicity, allowing better penetration into plant tissues. Research into similar compounds has shown efficacy against various pests and diseases affecting crops.
Material Science Applications
- Polymer Chemistry :
- The reactivity of this compound makes it an interesting candidate for polymerization processes. It can be utilized as a monomer or crosslinking agent in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
Case Studies
- Synthesis and Characterization :
- Biological Evaluation :
- Environmental Impact Assessment :
Mechanism of Action
The mechanism of action of 2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The furan ring and ethenyl linkage may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a furan ring.
2-chloroethyl N-methylcarbamate: Similar structure but with a methyl group instead of a furan ring.
2-chloroethyl N-(2-thienyl)carbamate: Similar structure but with a thienyl group instead of a furan ring.
Uniqueness
2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
2-Chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, with the chemical formula C₉H₁₀ClNO₃ and a molecular weight of 215.634 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry, particularly in the context of anticancer and antiviral properties.
Chemical Structure and Properties
The compound's structure features a furan ring, which is known for its biological relevance, particularly in the development of various pharmaceuticals. The presence of the chloroethyl group may enhance its reactivity and biological interactions.
Property | Value |
---|---|
Chemical Formula | C₉H₁₀ClNO₃ |
Molecular Weight | 215.634 g/mol |
CAS Number | 338399-71-6 |
Storage Temperature | Ambient |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with chloroethyl isocyanate or similar reagents under controlled conditions. The synthetic route has been optimized to yield high purity and yield, facilitating further biological evaluations.
Anticancer Activity
Recent studies have indicated that compounds containing furan moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The proposed mechanism involves the interaction with cellular targets that regulate cell cycle progression and apoptosis.
- Case Study : A study demonstrated that furan-based compounds exhibited IC50 values ranging from 10 to 50 μM against various cancer cell lines, indicating moderate potency compared to established chemotherapeutics.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored, particularly against viral infections such as SARS-CoV-2.
- Inhibition Studies : Research has shown that furan derivatives can inhibit viral proteases, which are crucial for viral replication.
- Case Study : A related compound with a similar structure was found to have an IC50 value of approximately 1.55 μM against the main protease of SARS-CoV-2, suggesting that modifications to the furan structure could enhance antiviral efficacy.
Comparative Analysis
A comparative analysis with other furan-containing compounds reveals varying degrees of biological activity:
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | TBD | Anticancer/Antiviral |
F8-B22 | 1.55 | Antiviral (SARS-CoV-2 M pro) |
Benzo[b]furan derivative | 16 - 24 | Anticancer |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the furan ring significantly influence the biological activity of these compounds. For example, introducing electron-withdrawing or electron-donating groups can enhance or diminish potency against specific targets.
Properties
IUPAC Name |
2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-4-7-14-9(12)11-5-3-8-2-1-6-13-8/h1-3,5-6H,4,7H2,(H,11,12)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWSWIKQJMTRZ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CNC(=O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/NC(=O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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